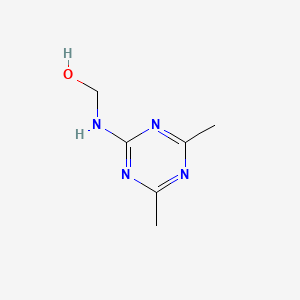

((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol

Description

((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol is a triazine derivative featuring a methanol group attached via an amino linker to a 4,6-dimethyl-substituted 1,3,5-triazine core. This compound belongs to a broader class of triazine-based molecules, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The dimethyl substituents on the triazine ring enhance lipophilicity and stability, while the hydroxymethyl group provides a site for further functionalization .

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

[(4,6-dimethyl-1,3,5-triazin-2-yl)amino]methanol |

InChI |

InChI=1S/C6H10N4O/c1-4-8-5(2)10-6(9-4)7-3-11/h11H,3H2,1-2H3,(H,7,8,9,10) |

InChI Key |

CCSGSTQGOGKKKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)NCO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol typically involves the reaction of 4,6-dimethyl-1,3,5-triazine-2-amine with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction can be represented as follows:

4,6-Dimethyl-1,3,5-triazine-2-amine+Formaldehyde→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced catalysts and reaction monitoring techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

Chemistry: ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.

Biology: In biological research, triazine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. This compound may exhibit similar properties, making it a subject of interest in drug discovery and development.

Medicine: The compound’s potential as a pharmaceutical intermediate is explored for the synthesis of drugs targeting various diseases. Its structural features make it a candidate for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it can interfere with metabolic pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents critically influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

((4,6-Diamino-1,3,5-triazin-2-yl)amino)methanol (CAS 4803-02-5)

- Structure: Replaces dimethyl groups with diamino substituents.

- Impact: The amino groups increase hydrogen-bonding capacity and solubility in polar solvents compared to the dimethyl analog. However, reduced steric hindrance may lower stability in acidic conditions .

- Applications : Primarily explored in polymer crosslinking and as a precursor for melamine derivatives .

Trimelamol (CAS 66163-47-1)

- Structure: Contains three hydroxymethyl groups and three methylamino substituents on the triazine ring.

- Impact : The multiple hydroxymethyl groups enhance water solubility, making it suitable for biomedical applications. However, increased molecular weight (MW: 286.3 g/mol) limits membrane permeability .

- Applications : Investigated as an antitumor agent due to its ability to alkylate DNA .

(2-(4-Amino-6-((3-phenylpropyl)amino)-1,3,5-triazin-2-yl)-4-chlorophenyl)methanol (Compound 78)

- Structure: Features a 4-chlorophenyl and 3-phenylpropylamino substituents.

- Impact : The bulky aromatic groups increase lipophilicity (logP ~3.2), favoring blood-brain barrier penetration. The chloro substituent enhances electrophilicity, enabling covalent binding to biological targets .

- Applications : Evaluated for G protein-coupled receptor (GPR68) modulation in cancer therapy .

(4-(((4-Chloro-6-morpholino-1,3,5-triazin-2-yl)amino)methyl)phenyl)methanol (10b)

Physicochemical Properties

Biological Activity

((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves reactions that form the triazine core followed by amination and methanol derivatization. The general synthetic route includes:

- Formation of Triazine Core : Utilizing 2,4,6-trichloro-1,3,5-triazine as a starting material.

- Amination : Reaction with appropriate amines to introduce the amino group.

- Methanol Addition : Subsequent reaction with methanol to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

- In Vitro Studies : Compounds derived from triazine structures have been tested against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxic effects with IC50 values often below 10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7g | HCT-116 | 0.569 |

| 10d | MCF-7 | 1.23 |

| 11c | HeLa | 5.15 |

These results suggest that modifications to the triazine core can enhance anticancer activity.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Cycle Arrest : Active compounds induce G0/G1 and G2/M phase arrest in cancer cells independent of p53 status .

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in both wild-type and mutant p53 cell lines through mitochondrial pathways .

- Inhibition of Key Proteins : Some studies indicate that these compounds may interact with proteins involved in cell proliferation and survival pathways.

Case Studies

A notable case study involved a series of synthesized triazine derivatives tested for their anticancer activity:

- Study Design : A total of 58 human tumor cell lines were screened using sulforhodamine B assays to determine growth inhibition (GI50) and cytotoxicity (LC50).

| Compound | GI50 (µM) | LC50 (µM) |

|---|---|---|

| 7g | 0.569 | >100 |

| 10d | 16.6 | >100 |

| 11c | 86.27 | >100 |

The findings demonstrated that certain derivatives showed promising activity against renal cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.